![molecular formula C23H23N5O4 B2891673 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide CAS No. 1020969-93-0](/img/structure/B2891673.png)
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methoxybenzyl)acetamide (CAS Number: 1021079-20-8) belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H22N4O3 with a molecular weight of 378.43 g/mol . The structure features a pyrazolo[1,5-d][1,2,4]triazin moiety that is known for its bioactive properties.
Property | Value |
---|---|
Molecular Formula | C21H22N4O3 |
Molecular Weight | 378.43 g/mol |
CAS Number | 1021079-20-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar heterocyclic compounds. For instance, pyrrolotriazinones have demonstrated significant inhibitory activity against various cancer cell lines. In particular, compounds within this class have shown IC50 values in the nanomolar range against human leukemia and solid tumors .
In a comparative study, derivatives of triazine and pyrazole scaffolds exhibited promising results against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines. These compounds were evaluated for their cytotoxicity using MTT assays and demonstrated IC50 values indicating potent activity .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical to cancer cell proliferation. For example, studies have indicated that triazine derivatives can inhibit key kinases involved in tumorigenesis and cell cycle regulation .
In addition to direct cytotoxic effects on cancer cells, some derivatives have been shown to induce apoptosis through mitochondrial pathways and modulate signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Activity
Beyond anticancer properties, similar compounds have also been investigated for their antimicrobial activities. Studies indicate that heterocycles containing triazine rings possess significant antibacterial and antifungal properties. For example, compounds have been reported to exhibit high efficacy against both Gram-positive and Gram-negative bacteria as well as various fungal strains .
Case Studies
- Study on Anticancer Effects : A recent study synthesized several derivatives of pyrazolo[1,5-d][1,2,4]triazin and tested their efficacy against multiple cancer cell lines. The most potent compound showed an IC50 value of 60 nM against Eg5 ATPase in vitro, correlating with significant in vivo antitumor activity in murine models .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related triazine derivatives revealed that certain compounds exhibited MIC values lower than those of standard antibiotics against resistant strains of bacteria and fungi .
Propiedades
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-3-32-19-10-6-17(7-11-19)20-12-21-23(30)27(25-15-28(21)26-20)14-22(29)24-13-16-4-8-18(31-2)9-5-16/h4-12,15H,3,13-14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXVSGSJABGNCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.